4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol
Overview
Description
4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol is a complex organic compound that features a bromine atom, a phenol group, and a piperazine ring substituted with a methylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol typically involves multiple steps:
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using a piperazine derivative and a suitable leaving group.
Methylpyrrole Addition: The methylpyrrole moiety is added via a nucleophilic substitution reaction, where the piperazine nitrogen attacks a methylpyrrole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound’s interactions with various biological targets, such as receptors and enzymes, are studied to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the methylpyrrole moiety are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[[4-(2-pyridyl)piperazin-1-yl]methyl]phenol
- 4-Bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
- 4-Bromo-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]phenol
Uniqueness
4-Bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol is unique due to the presence of the methylpyrrole moiety, which imparts distinct electronic and steric properties. This can influence its binding affinity and selectivity for biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-bromo-2-[[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O/c1-19-6-2-3-16(19)13-21-9-7-20(8-10-21)12-14-11-15(18)4-5-17(14)22/h2-6,11,22H,7-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDBPRATIWYPGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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